![molecular formula C19H15ClFN3O3S B2763875 N-(4-(2-((3-chloro-4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide CAS No. 921835-62-3](/img/structure/B2763875.png)
N-(4-(2-((3-chloro-4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide
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Overview
Description
Molecular Structure Analysis
The presence of the thiazole ring, amide group, and halogen-substituted phenyl rings would contribute to the overall molecular structure and properties of the compound. The electron-withdrawing nature of the halogens (chlorine and fluorine) could influence the electronic distribution within the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar amide group and nonpolar phenyl rings could contribute to its solubility properties .Scientific Research Applications
Antibacterial Activity
The synthesis of N-(4-(2-((3-chloro-4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide results in a novel compound with potential antibacterial properties . Researchers have investigated its in vitro activity against bacteria such as Staphylococcus aureus and Chromobacterium violaceum. Understanding its mechanism of action and efficacy could contribute to the development of new antimicrobial agents.
Thiazole Chemistry
Thiazole compounds play a crucial role in drug discovery. The Hantzsch synthesis, used to create thiazoles, has led to drugs like Sulfathiazole (antimicrobial), Abafungin (antifungal), and antiretrovirals (e.g., Ritonavir). Thiazoles are also relevant in treating HIV infections, various cancers, hypertension, schizophrenia, and allergies .
Nitazoxanide Synergy
Nitazoxanide, an antimicrobial drug, shows promising synergy with N-(4-(2-((3-chloro-4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide when administered with omeprazole. This combination effectively targets Helicobacter pylori infections without cross-resistance to metronidazole .
Darbufelone Derivative
Darbufelone, a marketed anti-inflammatory drug, shares structural similarities with our compound. Its potential as a lung cancer cell growth inhibitor makes it an exciting area of research .
Organic Synthesis
The compound’s synthesis involves the reaction of precursors, 3-chloro-2-methylphenylthiourea and 4-fluorophenacylbromide, under Hantzsch thiazole synthesis conditions. Analyzing its synthetic pathway and optimizing yields could enhance its applicability in organic synthesis .
Medicinal Chemistry
Exploring the compound’s interactions with biological targets, such as enzymes or receptors, could reveal novel drug leads. Computational studies and structure-activity relationship analyses may guide further optimization .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been known to exhibit antibacterial activity , suggesting that the compound may target bacterial cells or specific proteins within these cells.
Mode of Action
It’s worth noting that many thiazole derivatives have been used in the treatment of various conditions such as hiv infections, cancer, hypertension, schizophrenia, allergies, and also bacterial and fungal infections . This suggests that the compound may interact with its targets in a way that disrupts normal cellular processes, leading to the inhibition of growth or death of the target cells.
Biochemical Pathways
Given the broad range of conditions that thiazole derivatives can treat , it’s likely that the compound affects multiple biochemical pathways. These could potentially include pathways involved in cell growth and division, protein synthesis, or other essential cellular processes.
Result of Action
Based on the potential antibacterial activity of the compound , it can be hypothesized that the compound may lead to the death of bacterial cells, possibly through the disruption of essential cellular processes.
properties
IUPAC Name |
N-[4-[2-(3-chloro-4-fluoroanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClFN3O3S/c1-27-14-5-2-11(3-6-14)18(26)24-19-23-13(10-28-19)9-17(25)22-12-4-7-16(21)15(20)8-12/h2-8,10H,9H2,1H3,(H,22,25)(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBMWYJNNELSCTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=CC(=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClFN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-((3-chloro-4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide |
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